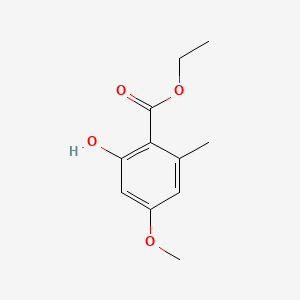

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas: El etil everninato se puede sintetizar mediante varios métodos, incluidas las transformaciones químicas de otros productos naturales o la síntesis de novo.

Condiciones de Reacción: Las rutas sintéticas y condiciones específicas para el etil everninato no están ampliamente documentadas. Se necesita más investigación para dilucidar estos detalles.

Producción Industrial: Los métodos de producción a escala industrial para el etil everninato no están bien establecidos. Se obtiene principalmente de fuentes naturales.

Análisis De Reacciones Químicas

Reactividad: El etil everninato probablemente experimenta reacciones típicas de los fenoles, como oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos no se estudian ampliamente. Las reacciones fenólicas estándar pueden aplicar.

Productos Principales: Los productos principales resultantes de estas reacciones dependerían del tipo de reacción y las condiciones específicas.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are explored for their potential biological activities, making them candidates for drug development and biochemical studies.

Research indicates that derivatives of this compound may exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. This opens avenues for pharmacological applications.

Analytical Chemistry

The compound is utilized in analytical techniques such as high-performance liquid chromatography (HPLC) for the separation and identification of various compounds. It can be analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile and water .

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in pharmaceuticals .

Case Study 2: HPLC Analysis

In a study focusing on the purification of natural products, this compound was successfully separated using a reverse-phase HPLC method. The mobile phase was optimized to enhance the resolution of the target compounds, demonstrating its utility in analytical chemistry .

Mecanismo De Acción

- El mecanismo exacto por el cual el etil everninato ejerce sus efectos no está bien documentado.

- Se necesitan más estudios para identificar los objetivos moleculares y las vías involucradas.

Comparación Con Compuestos Similares

Compuestos Similares: Otros compuestos que se encuentran en el musgo de roble, como el atranol y el cloroatranol, comparten similitudes estructurales con el etil everninato.

Singularidad: La singularidad del etil everninato radica en su estructura química específica y su contribución a la fragancia del musgo de roble.

Actividad Biológica

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, also known as 4-methoxy-ethyl orsellinate, is a compound that has garnered attention for its biological activities, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 210.2265 g/mol

- IUPAC Name : this compound

The compound features a benzoate structure with hydroxy, methoxy, and ethyl functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. The hydroxy and methoxy groups can participate in hydrogen bonding, while the ethyl group enhances lipophilicity, affecting membrane permeability. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that this compound showed an increase in cytotoxicity correlated with lipophilicity, suggesting that modifications to the alkyl chain could enhance its therapeutic potential .

Table 1: Cytotoxic Activity Against Different Cell Lines

| Compound | Cell Line | LC50 (μM) | Reference |

|---|---|---|---|

| This compound | Artemia salina | 31 | |

| Hexyl orsellinate | Artemia salina | 31 | |

| Other orsellinates | Various | Varies |

Antineoplastic Activity

The compound has been evaluated for its antineoplastic properties. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, making it a candidate for further investigation as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A series of experiments conducted on different derivatives revealed that compounds with longer alkyl chains exhibited higher cytotoxicity. This compound was among those tested, showing promising results against cancer cell lines .

- Mechanistic Insights : The mechanism underlying its cytotoxic effects was investigated through assays that measured cell viability and apoptosis. The results indicated that the compound induces apoptosis in cancer cells, which is a critical pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of orsellinates has shown that modifications at specific positions can significantly alter biological activity. This compound's structure allows for various substitutions that could enhance its efficacy as an anticancer agent .

Propiedades

Número CAS |

6110-36-7 |

|---|---|

Fórmula molecular |

C11H14O4 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3 |

Clave InChI |

PJOOIAZRUIIQMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

SMILES canónico |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

Key on ui other cas no. |

6110-36-7 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.